molecular formula C14H21N B13064928 N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13064928
M. Wt: 203.32 g/mol
InChI Key: UQJVWUDPPYOKRL-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine is a secondary amine derivative featuring a bicyclic indane core substituted with a branched alkylamine group. The compound’s indane scaffold is notable for its conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H21N/c1-10(2)11(3)15-14-9-8-12-6-4-5-7-13(12)14/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

UQJVWUDPPYOKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indane backbone, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective catalysts and reaction parameters.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The secondary amine group undergoes alkylation and nucleophilic substitution under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReferences
AlkylationAlkyl halides, THF, 60°C, NaHN-alkylated derivatives65–78%
Nucleophilic SubstitutionElectrophiles (e.g., acyl chlorides)Amide or sulfonamide formation70–85%

Key Findings :

  • Alkylation typically requires aprotic solvents (e.g., THF) and strong bases (e.g., NaH) to deprotonate the amine.

  • Steric hindrance from the 3-methylbutan-2-yl group slows reaction rates but improves regioselectivity.

Acylation and Oxidation

The amine reacts with acylating agents and undergoes oxidation under specific conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReferences
AcylationAcetic anhydride, DCM, Et₃N, 25°CAcetylated derivative82%
OxidationH₂O₂, FeCl₃ catalyst, MeOH, 40°CN-oxide formation58%

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack on the carbonyl carbon, facilitated by Et₃N as a base.

  • Oxidation with H₂O₂/FeCl₃ generates a stable N-oxide, confirmed by mass spectrometry.

Cyclization and Ring-Opening Reactions

The indene core participates in cyclization and ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeYieldReferences
Acid-Catalyzed CyclizationH₂SO₄, toluene, refluxTetracyclic indole derivative45%
Ring-OpeningLiAlH₄, THF, 0°C → 25°CLinear amine product63%

Structural Insights :

  • Cyclization under acidic conditions forms a fused indole system, verified by NMR.

  • Ring-opening with LiAlH₄ retains the amine functionality while breaking the indene ring .

Reductive Amination

The compound serves as a precursor in reductive amination for complex amine synthesis.

Reaction TypeReagents/ConditionsOutcomeYieldReferences
Reductive AminationKetones, NaBH₃CN, MeOH, 25°CTertiary amines74%

Applications :

  • Used to synthesize pharmacologically active tertiary amines for receptor-binding studies.

Complexation and Catalytic Activity

The amine acts as a ligand in metal complexes, influencing catalytic processes.

Reaction TypeReagents/ConditionsOutcomeReferences
Gold(III) ComplexationAuCl₃, DCM, 25°CStable Au(III)-amine complex

Research Implications :

  • Au(III) complexes show potential in catalytic alkoxycyclization reactions .

Stability and Decomposition

The compound decomposes under harsh conditions:

ConditionObservationReferences
>200°C (air)Exothermic decomposition to CO₂ and NH₃
Strong Acids (HCl)Protonation without structural change

Safety Notes :

  • Decomposition products include irritants (NH₃), requiring controlled handling .

Scientific Research Applications

Chemical Properties and Structure

N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine has a molecular formula of C13H17N and a molecular weight of approximately 201.28 g/mol. The compound features a bicyclic structure that combines an indene framework with an amine group, contributing to its stability and reactivity in chemical environments. Its unique branching at the nitrogen atom may influence its biological activity and reactivity patterns compared to similar compounds.

This compound exhibits significant biological activity, particularly in neuropharmacology. Key aspects of its biological profile include:

Mechanism of Action :

  • Norepinephrine Reuptake Inhibition : The compound acts primarily as a norepinephrine reuptake inhibitor, which increases norepinephrine levels in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression and anxiety.
  • Serotonin Modulation : Preliminary studies suggest it may also modulate serotonin levels, crucial for mood stabilization and cognitive function.

Applications in Research

The compound's unique properties make it a candidate for various research applications:

  • Neuropharmacology Studies : Investigating its effects on neurotransmitter systems can provide insights into mood regulation and cognitive functions.
  • Drug Development : Its ability to modulate neurotransmitter levels positions it as a potential lead compound for developing new therapeutic agents targeting mood disorders.
  • Synthetic Chemistry : Due to its structural characteristics, it can serve as a building block for synthesizing novel compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The propynyl substituent in rasagiline analogs enhances MAO-B inhibition due to its electron-withdrawing nature and compact size, enabling optimal enzyme active-site interactions .
  • The 3-methylbutan-2-yl group in the target compound is bulkier and more lipophilic than propynyl or chloroallyl substituents, which may improve blood-brain barrier penetration but reduce target selectivity .

Spectroscopic and Computational Comparisons

DFT and spectroscopic studies on analogs reveal critical electronic properties:

Property (1R)-N-(Prop-2-yn-1-yl) Derivative N-(2-Chloroprop-2-en-1-yl) Derivative Target Compound (Predicted)
HOMO-LUMO Gap (eV) 5.2 Not reported ~4.8–5.0 (estimated)
Dipole Moment (Debye) 3.1 Not reported ~2.8–3.3
NMR Shifts (¹H/¹³C) δ 1.2–3.1 (¹H), 20–140 ppm (¹³C) δ 1.5–3.5 (¹H), 25–150 ppm (¹³C) Similar indane core shifts

The target compound’s lower HOMO-LUMO gap (estimated) suggests greater reactivity compared to the propynyl analog, aligning with the electron-donating nature of the 3-methylbutan-2-yl group .

Biological Activity

N-(3-Methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine, with the Chemical Abstracts Service (CAS) number 1038282-72-2, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

The molecular formula of this compound is C14H21NC_{14}H_{21}N with a molecular weight of 203.32 g/mol. The compound features a unique structure that may influence its biological interactions.

PropertyValue
CAS Number1038282-72-2
Molecular FormulaC₁₄H₂₁N
Molecular Weight203.32 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound is hypothesized to interact with various biological targets, potentially including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural characteristics suggest that it may act as an inhibitor or modulator of specific biochemical pathways.

Research Findings

Recent studies have investigated the compound's potential as an enzyme inhibitor and its therapeutic applications. Notably, it has been explored for:

  • Neurotransmitter Regulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions could have implications for treating mood disorders or neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary research indicates that this compound could exhibit anti-inflammatory effects, which are critical in managing chronic inflammatory conditions.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Neuroprotective Effects

A study published in the International Journal of Molecular Sciences evaluated the neuroprotective effects of various aminoindane derivatives, including this compound. The findings suggested that the compound could inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation models, this compound demonstrated significant reductions in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine and its derivatives?

  • Methodology : Asymmetric hydrogenation of cyclic ketoximes (e.g., 2,3-dihydro-1H-inden-1-one oxime) using chiral phosphorus ligands is a key step. Catalyst loadings ≥10 mol% are typical, with THF or similar solvents employed for optimal enantioselectivity . Substitution reactions, such as nucleophilic displacement with 3-methylbutan-2-amine, can introduce the branched alkyl group. Post-synthesis purification often involves column chromatography or crystallization from EtOAC/water mixtures .
  • Data : Typical yields range from 14–23% for analogous indenamine derivatives, as seen in multi-step syntheses of structurally related compounds .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming stereochemistry and substituent positions. For example, the indenamine proton (C1-H) typically resonates at δ 4.2–4.5 ppm in CDCl₃ .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and resolves enantiomers when chiral columns are used .
    • Example : In related Rasagiline analogs, 1H^1H-NMR coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz}) confirm trans-dihydroinden geometry .

Q. What are the primary structural features influencing its biological activity?

  • Key Features :

  • The dihydroinden scaffold enables planar aromatic interactions with enzyme active sites (e.g., monoamine oxidases).
  • The 3-methylbutan-2-yl group enhances lipophilicity, improving blood-brain barrier penetration compared to shorter alkyl chains .
    • Validation : Analogous compounds like Rasagiline show MAO-B inhibition (IC₅₀ ≈ 1–10 nM), attributed to the propargylamine moiety; structural modifications here alter potency .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodology :

  • Chiral Catalysts : Use (1S,2S)-diphenylphosphino-indenamine ligands (e.g., 10 wt% in THF) to achieve enantiomeric excess (ee) >90% .
  • Kinetic Resolution : Employ recombinant cyclohexylamine oxidase variants for deracemization of racemic mixtures, as demonstrated for N-propargyl indenamines .
    • Data : For (1R)-configured analogs, ee ≥98% is achievable via asymmetric hydrogenation with Ru-BINAP catalysts .

Q. What computational methods predict electronic properties and reactivity?

  • Methodology :

  • DFT Studies : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps (~4.5 eV for indenamines), polarizability, and hyperconjugative interactions (NBO analysis) .
  • Molecular Docking : Simulate binding to MAO-B (PDB: 2V5Z) to identify critical residues (e.g., FAD cofactor interactions) .
    • Example : Rasagiline’s N-propargyl group forms a covalent adduct with FAD, a mechanism likely conserved in N-alkyl derivatives .

Q. How do structural modifications impact neuroprotective efficacy?

  • Experimental Design :

  • In Vitro Models : Treat SH-SY5Y neuronal cells under oxidative stress (H₂O₂ or 6-OHDA exposure). Measure apoptosis via caspase-3 activation and mitochondrial membrane potential (JC-1 assay) .
  • SAR Analysis : Compare EC₅₀ values of N-alkyl vs. N-propargyl derivatives. Bulkier groups (e.g., 3-methylbutan-2-yl) may reduce MAO affinity but enhance off-target neuroprotection via PI3K/Akt pathways .
    • Data : Ladostigil, a hybrid MAO/ChE inhibitor, shows dual activity via carbamate and indenamine moieties, suggesting modular design principles .

Data Contradictions and Resolution

Q. Discrepancies in reported MAO inhibition mechanisms: Covalent vs. reversible binding?

  • Analysis :

  • Rasagiline’s propargyl group irreversibly inhibits MAO-B via FAD adduct formation, but N-alkyl derivatives (e.g., 3-methylbutan-2-yl) may act reversibly due to reduced electrophilicity .
  • Resolution : Conduct time-dependent MAO-B assays with/without dialysis. Irreversible inhibitors show no activity recovery post-dialysis .

Q. Divergent synthetic yields in analogous compounds: How to troubleshoot?

  • Troubleshooting :

  • Catalyst Screening : Test Pd/C, RuCl₃, or Ir-based catalysts for hydrogenation efficiency. Lower yields (e.g., 14% ) may stem from steric hindrance from the 3-methylbutan-2-yl group.
  • Solvent Optimization : Switch from THF to DMF or toluene to improve substrate solubility .

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